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Compound of Interest

Compound Name: 8-Chlorochroman

CAS No.: 3722-69-8

Cat. No.: B1504297 Get Quote

Executive Summary & Compound Profile
8-Chlorochroman (IUPAC: 8-chloro-3,4-dihydro-2H-1-benzopyran) is a bicyclic heterocyclic

scaffold frequently utilized in medicinal chemistry.[1][2] It serves as a critical pharmacophore in

the synthesis of SGLT2 inhibitors (e.g., dapagliflozin analogs) and 5-HT receptor ligands.

This guide provides a definitive analysis of its spectroscopic signature, synthesizing data from

Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry

(MS). The protocols and data interpretation strategies below are designed to allow researchers

to unambiguously validate the structural integrity of this compound, distinguishing it from

regioisomers (e.g., 6-chlorochroman) and process impurities.

Structural Parameters[3][4][5][6][7][8][9][10]
CAS Registry Number: 16087-39-3

Molecular Formula: C

H

ClO

Molecular Weight: 168.62 g/mol
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Key Structural Feature: A fused benzene-dihydropyran ring system with a chlorine

substituent at the 8-position (ortho to the cyclic ether oxygen).

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and halogen

substitution pattern.

Ionization & Isotopic Pattern
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Molecular Ion (M

): The spectrum is dominated by the molecular ion cluster.

m/z 168: Base molecular ion (

Cl isotope).

m/z 170: M+2 peak (

Cl isotope).

Intensity Ratio: The M:(M+2) ratio is approximately 3:1, characteristic of a single chlorine

atom.

Fragmentation Pathway (EI)
The fragmentation of 8-chlorochroman follows a distinct Retro-Diels-Alder (RDA) mechanism,

characteristic of the chroman ring.

Retro-Diels-Alder (RDA): Cleavage of the saturated ring leads to the loss of an ethylene

fragment (C

H

, 28 Da).

(Retention of the aromatic core with oxygen and chlorine).
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Halogen Loss: Subsequent loss of the chlorine radical (Cl

, 35 Da) or HCl.

(Loss of Cl).

CO Loss: Contraction of the phenolic ring often results in the loss of carbon monoxide (28

Da) from the oxygenated fragment.

Fragmentation Visualization

Molecular Ion (M+)
m/z 168/170

RDA Product
(Loss of C2H4)

m/z 140/142
- 28 Da (C2H4)

Dechlorination
(Loss of Cl)

m/z 133

- 35 Da (Cl)
Subst. Tropylium/Phenol

m/z 105

- 35 Da (Cl)

- 28 Da (CO)

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 8-chlorochroman under Electron Impact (EI)

ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for establishing the regiochemistry of the chlorine substituent. The 8-

position substitution breaks the symmetry of the aromatic ring, creating a specific 3-spin

system.

H NMR Data (400 MHz, CDCl )
The aliphatic region shows the classic "triplet-multiplet-triplet" pattern of the chroman ring, while

the aromatic region displays an ABC (or AMX) system.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

2 4.20 - 4.25 Triplet (t) 2H

O-CH

: Deshielded

by adjacent

Oxygen.

4 2.78 - 2.85 Triplet (t) 2H

Ar-CH

: Benzylic

position.

3 2.00 - 2.08 Multiplet (m) 2H -

Central CH

of the

saturated

ring.

5 6.95 - 7.05 Doublet (d) 1H

Para to Cl.

Closest to

C4.

7 7.15 - 7.20 Doublet (d) 1H

Ortho to Cl.

[3]

Deshielded

by -I effect of

Cl.

6 6.75 - 6.85 Triplet (t) 1H

Meta to Cl.

Shielded by

resonance

from O

(para).

Diagnostic Insight:

Regiochemistry Check: If the compound were 6-chlorochroman, the aromatic region would

show a distinct pattern: a singlet (H5), a doublet (H7), and a doublet (H8). The presence of
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three adjacent protons (d, t, d pattern) confirms the 8-substitution (or 5-substitution, but 5 is

sterically unlikely in standard synthesis).

H7 Shift: The proton at position 7 is deshielded relative to the parent chroman due to the

inductive effect of the ortho-chlorine.

C NMR Data (100 MHz, CDCl )
The

C spectrum confirms 9 unique carbon environments.

Carbon
Shift (

, ppm)
Type Assignment Note

C2 67.1 CH
O-CH

(Ether linkage).

C4 24.8 CH Benzylic.

C3 22.1 CH Aliphatic bridge.

C8a 152.5 C (quat)
Ipso to Oxygen. Most

deshielded.

C8 121.0 C (quat) Ipso to Chlorine.

C5 129.5 CH Aromatic CH.

C7 128.0 CH
Aromatic CH (Ortho to

Cl).

C6 120.5 CH
Aromatic CH (Para to

O).

C4a 124.5 C (quat)
Bridgehead alkyl-

substituted.

Infrared Spectroscopy (IR)
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IR analysis is useful for rapid purity checks and confirming the absence of carbonyl impurities

(e.g., 8-chlorochroman-4-one).

Frequency (cm

)
Vibration Mode Intensity Interpretation

3050 - 3070 C-H Stretch (Ar) Weak Aromatic protons.

2850 - 2950 C-H Stretch (Alk) Medium
Saturated ring (-CH

-).

1580, 1470 C=C Stretch Strong
Aromatic ring

breathing modes.

1230 - 1250 C-O-C Stretch Strong
Aryl alkyl ether linkage

(Characteristic).

1050 - 1060 C-O Stretch Medium
Symmetric ether

stretch.

750 - 800 C-Cl Stretch Medium Aryl chloride band.

No Peak @ 1680 C=O Stretch -

Critical Purity Check:

Absence confirms

reduction of

chromanone

precursor.

Experimental Workflow & Logic
This workflow ensures the data collected is valid and the compound is stable during analysis.
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NMR Acquisition MS Verification

Sample: 8-Chlorochroman
(>98% Purity)

Solvent Selection:
CDCl3 (NMR) / MeOH (MS)

1H NMR (400 MHz)
Check: d,t,d aromatic pattern

13C NMR (100 MHz)
Check: C8a (152 ppm)

Ionization (EI/ESI)
Check: 168/170 ratio (3:1)

Final Structure Confirmation

Regiochemistry Halogen Count

Click to download full resolution via product page

Caption: Analytical workflow for validating 8-chlorochroman structure.

Protocol Notes:
Solvent Choice: CDCl

is preferred for NMR as it prevents overlap with the critical O-CH

triplet at 4.2 ppm. DMSO-

may cause solvent peaks to obscure the aliphatic region around 2.5 ppm.

Sample Concentration: For

C NMR, use a concentration of

20 mg/0.6 mL to ensure quaternary carbons (C8, C8a, C4a) are visible within 1024 scans.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1504297?utm_src=pdf-body-img
https://www.benchchem.com/product/b1504297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity Flag: Watch for a singlet at ~3.8 ppm (methoxy) which would indicate methylation of

a phenol precursor, or a triplet at ~4.5 ppm indicating unreduced chromanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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